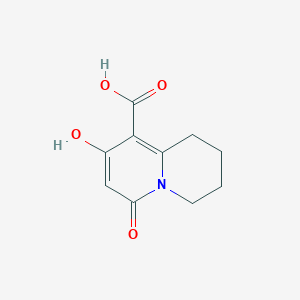

8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid

Description

8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is a bicyclic heterocyclic compound featuring a quinolizine core fused with a carboxylic acid group at position 9, a hydroxyl group at position 8, and a ketone at position 4. Key properties include a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol .

Properties

IUPAC Name |

2-hydroxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-7-5-8(13)11-4-2-1-3-6(11)9(7)10(14)15/h5,12H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOXDKCECQNIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C(=CC2=O)O)C(=O)O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90817003 | |

| Record name | 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90817003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61486-98-4 | |

| Record name | 1,3,4,6-Tetrahydro-8-hydroxy-6-oxo-2H-quinolizine-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61486-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90817003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by its unique quinolizine structure, which contributes to its biological activity. Its molecular formula is C₁₁H₁₃N₁O₃, and it features both hydroxyl and carboxylic acid functional groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones produced by these compounds were comparable to standard antibiotics, demonstrating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|---|

| 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid | Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Recent studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, it showed no cytotoxicity at concentrations up to 200 µM against HeLa cells but effectively inhibited cancer cell growth at higher concentrations .

Case Study: Anticancer Effects

In a study examining the effects of various quinoline derivatives on cancer cells, the compound demonstrated a significant reduction in cell viability of tumor cells while maintaining safety in non-cancerous cell lines. This selectivity suggests a promising therapeutic window for further development.

Neuroprotective Effects

8-Hydroxyquinoline derivatives are known for their neuroprotective effects. They act as iron-chelators and have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's. The ability to chelate metal ions may reduce oxidative stress and neuroinflammation associated with these conditions .

The biological activities of 8-hydroxyquinoline derivatives can be attributed to several mechanisms:

- Metal Chelation : The hydroxyl group facilitates the chelation of metal ions, which is crucial in reducing oxidative stress.

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Apoptosis Induction : They can trigger apoptotic pathways in cancer cells through the activation of caspases.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex quinolizine structure, which contributes to its diverse reactivity and interaction with biological systems. Its molecular formula is , and it features a hydroxyl group that enhances its solubility and reactivity in biological environments.

Antimicrobial Activity

Research has indicated that compounds similar to 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Several studies have explored the anticancer potential of quinolizine derivatives. The compound has been found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This property makes it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The neuroprotective effects of quinolizine derivatives have been documented in models of neurodegenerative diseases. The compound has shown promise in reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain modulation. This suggests potential applications in anti-inflammatory drug development .

Drug Formulation

Due to its favorable pharmacokinetic properties, 8-hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid can be utilized as a lead compound for formulating new drugs targeting various diseases. Its ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders .

Synthesis of Functional Materials

The unique chemical structure of the compound allows it to be used as a precursor for synthesizing functional materials such as polymers and nanocomposites. These materials have applications in electronics and catalysis due to their enhanced electrical conductivity and catalytic properties .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is most closely related to quinoline and acridine derivatives, which share fused aromatic rings and functionalized substituents. Below is a comparative analysis based on structural similarity, substituent positioning, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS No. | Molecular Formula | Similarity Score* | Key Substituents |

|---|---|---|---|---|

| 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid | - | C₁₁H₁₁NO₅† | - | 8-OH, 6-oxo, 9-COOH |

| 8-Methylquinoline-4-carboxylic acid | 635-80-3 | C₁₂H₁₁NO₂ | 0.89 | 8-CH₃, 4-COOH |

| 2-Methylquinoline-6-carboxylic acid | 50741-53-2 | C₁₁H₉NO₂ | 0.88 | 2-CH₃, 6-COOH |

| 6-Hydroxy-2-methylquinoline-4-carboxylic acid | 84906-81-0 | C₁₁H₉NO₃ | 0.88 | 2-CH₃, 6-OH, 4-COOH |

| 2-Hydroxyquinoline-4-carboxylic acid | 7250-53-5 | C₁₀H₇NO₃ | 0.85 | 2-OH, 4-COOH |

*Similarity scores derived from structural alignment algorithms (scale: 0–1) . †Inferred from methyl ester derivative data (C₁₁H₁₃NO₄ → C₁₁H₁₁NO₅ after ester hydrolysis) .

Key Findings:

Core Structure Differences: The target compound contains a quinolizine backbone (two fused six-membered rings with one nitrogen atom), whereas analogs like 8-methylquinoline-4-carboxylic acid feature a simpler quinoline core (one benzene fused with a pyridine ring).

Functional Group Positioning: The hydroxyl (8-OH) and ketone (6-oxo) groups in the target compound create a unique electronic environment compared to quinoline derivatives, which typically lack the additional oxygen substituents. For example, 6-hydroxy-2-methylquinoline-4-carboxylic acid has a hydroxyl group but at position 6 instead of 8, altering acidity and hydrogen-bonding capacity .

Carboxylic Acid Placement: The 9-carboxylic acid group in the target compound is positioned on the quinolizine system, whereas quinoline analogs often place the carboxylic acid at positions 4 or 5. This positional variance may influence molecular recognition in biological systems or coordination chemistry .

Similarity Score Implications: The highest similarity (0.89) with 8-methylquinoline-4-carboxylic acid suggests shared steric and electronic features, but the absence of the quinolizine ring and ketone group in the analog limits direct functional equivalence. Lower-scoring analogs (e.g., 0.85 for 2-hydroxyquinoline-4-carboxylic acid) exhibit reduced overlap due to divergent substituent patterns .

Preparation Methods

Reaction Design and Mechanism

The three-component reaction involving substituted anilines, aldehydes, and pyruvic acid has emerged as a versatile method for constructing quinoline-4-carboxylic acids. For the target compound, 4-chloroaniline and glyoxylic acid (as the aldehyde component) react with pyruvic acid under BF₃·THF catalysis. The mechanism proceeds via:

- Imine formation between aniline and aldehyde.

- Nucleophilic attack by pyruvic acid to form a β-ketoamide intermediate.

- Cyclization and oxidative aromatization to yield the quinoline core.

The carboxylic acid group at position 9 is introduced via the pyruvic acid substrate, while the hydroxyl group at position 8 is installed through post-synthetic oxidation or directed C–H functionalization.

Optimization and Challenges

Key parameters include:

- Catalyst loading : BF₃·THF (15 mol%) enables cyclization at 80°C.

- Solvent : Toluene or dichloroethane improves yield (72–85%) compared to polar solvents.

- Oxidation step : Air or MnO₂ oxidizes the tetrahydroquinoline intermediate to the ketone at position 6.

Limitations : Competing N-alkylation byproducts may form, requiring careful pH control during workup.

Skraup Cyclization with Post-Modification

Core Quinoline Synthesis

The classical Skraup reaction, employing o-aminophenol derivatives , glycerol, and sulfuric acid, generates 8-hydroxyquinoline scaffolds. To adapt this for the target compound:

Hydrogenation and Oxidation

- Partial hydrogenation : Pd/C (10%) in ethanol selectively reduces the pyridine ring to tetrahydroquinoline (60–75% yield).

- Ketone installation : Jones oxidation (CrO₃/H₂SO₄) at position 6 introduces the oxo group.

Critical considerations :

- Over-hydrogenation may saturate the benzene ring, necessitating precise reaction monitoring.

- Acid-sensitive groups require protection (e.g., carboxylic acid as methyl ester).

Continuous Flow Synthesis for Scalability

Reactor Setup and Advantages

A continuous flow system (Fig. 1) enhances reproducibility and throughput for multi-step syntheses:

Performance Metrics

Comparative Analysis of Methods

Characterization and Validation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Hydroxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with a bicyclic quinolizine precursor (e.g., tetrahydroquinolizine derivatives). Introduce the carboxylic acid group at position 9 via Friedel-Crafts acylation or carboxylation under acidic conditions .

- Step 2 : Install the 6-oxo group via oxidation of the corresponding alcohol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Monitor reaction progress with TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

- Step 3 : Optimize yield (typically 40-60%) by controlling temperature (60-80°C) and solvent polarity (e.g., DMF for solubility). Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% target compound) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodology :

- Liquid-Liquid Extraction : Separate acidic impurities using NaHCO₃ (pH 8–9) to partition the carboxylic acid into the aqueous layer.

- Column Chromatography : Use silica gel with a gradient of CH₂Cl₂:MeOH (95:5 to 80:20). Confirm fractions via LC-MS (expected [M+H]⁺ ~280 m/z) .

- Recrystallization : Ethanol/water (7:3) yields needle-like crystals; verify purity by melting point (decomposes at ~210°C) and ¹H NMR (δ 10.2 ppm for carboxylic acid proton) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodology :

- Storage : Store at –20°C under inert gas (argon) in amber vials to avoid photodegradation. Confirm stability via monthly HPLC checks (retention time ±0.1 min) .

- Handling : Use gloveboxes with O₂ <1 ppm and humidity <10% during weighing. Avoid prolonged exposure to basic conditions (pH >10) to prevent decarboxylation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodology :

- NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC). For example, the 6-oxo group shows a carbonyl signal at δ 170 ppm in ¹³C NMR but may appear split due to tautomerism .

- X-ray Crystallography : Compare experimental unit cell parameters (e.g., space group P2₁/c) with DFT-optimized structures. Resolve discrepancies (e.g., bond length variations >0.05 Å) by refining hydrogen-bonding networks .

- Cross-Validation : Use IR spectroscopy (strong C=O stretch at 1680 cm⁻¹) and high-resolution MS (error <2 ppm) to confirm assignments .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C9-carboxylic acid as a H-bond donor) .

- Molecular Dynamics (MD) : Simulate binding to target enzymes (e.g., bacterial topoisomerases) using AMBER force fields. Analyze binding free energy (ΔG ~–8 kcal/mol) via MM-PBSA .

- ADMET Prediction : Use SwissADME to estimate logP (~1.2) and BBB permeability (low), guiding in vivo study design .

Q. How can researchers address low reproducibility in biological activity assays involving this compound?

- Methodology :

- Standardize Assay Conditions :

- Buffer : 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂.

- Positive Control : Ciprofloxacin (IC₅₀ ~0.5 µg/mL) .

- Batch Variability Analysis : Compare HPLC chromatograms (≥3 batches) for impurity profiles (e.g., <0.5% of des-carboxy impurity) .

- Statistical Design : Use ANOVA (p <0.05) to evaluate inter-lab variability. Implement blinded replicates to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.